3-(1-Methyl-1H-indol-5-YL)propan-1-amine 3-(1-Methyl-1H-indol-5-YL)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17663809
InChI: InChI=1S/C12H16N2/c1-14-8-6-11-9-10(3-2-7-13)4-5-12(11)14/h4-6,8-9H,2-3,7,13H2,1H3
SMILES:
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

3-(1-Methyl-1H-indol-5-YL)propan-1-amine

CAS No.:

Cat. No.: VC17663809

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1H-indol-5-YL)propan-1-amine -

Specification

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 3-(1-methylindol-5-yl)propan-1-amine
Standard InChI InChI=1S/C12H16N2/c1-14-8-6-11-9-10(3-2-7-13)4-5-12(11)14/h4-6,8-9H,2-3,7,13H2,1H3
Standard InChI Key NCSBAAUPCIGMTP-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)CCCN

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(1-methylindol-5-yl)propan-1-amine, reflects its core structure: a 1-methylindole system linked to a three-carbon amine chain. The indole moiety consists of a bicyclic framework with a benzene ring fused to a pyrrole ring, while the methyl group at the 1-position and the propan-1-amine substituent at the 5-position introduce steric and electronic modifications .

Stereoelectronic Features

  • SMILES: CN1C=CC2=C1C=CC(=C2)CCCN

  • InChIKey: NCSBAAUPCIGMTP-UHFFFAOYSA-N
    The planar indole system enables π-π stacking interactions, while the flexible propylamine tail may enhance solubility and receptor binding versatility.

Structural Isomerism

A closely related isomer, 3-(3-methyl-1H-indol-2-yl)propan-1-amine (PubChem CID: 55255630), differs in the methyl group’s position (3-position) and the amine chain’s attachment site (2-position) . This subtle variation significantly alters electronic distribution, as evidenced by distinct InChIKeys (ZRPUHVXTYNKDSF-UHFFFAOYSA-N vs. NCSBAAUPCIGMTP-UHFFFAOYSA-N) .

Synthesis and Modification

Purification and Characterization

Post-synthesis, techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are employed. Structural confirmation relies on:

  • Mass spectrometry: Observed exact mass = 188.131348 Da .

  • NMR spectroscopy: Predicted signals include aromatic protons (δ 6.8–7.4 ppm) and methylene groups in the amine chain (δ 2.6–3.1 ppm).

Physicochemical Properties

Computed Properties

Key physicochemical parameters derived from PubChem data include:

PropertyValueMethod/Reference
Molecular Weight188.27 g/molPubChem 2.1
XLogP31.7XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18
Topological Polar Surface Area38.3 ŲPubChem

Predicted Collision Cross-Sections

Ion mobility spectrometry data for the related compound 3-(1H-indol-5-yl)propan-1-amine (PubChemLite CID: 55268254) suggest:

Adductm/zPredicted CCS (Ų)
[M+H]+175.12297136.8
[M+Na]+197.10491149.3
[M+NH4]+192.14951146.0

These values indicate moderate molecular rigidity, potentially favoring blood-brain barrier penetration .

Biological Activity and Applications

Mechanistic Insights

The indole scaffold is a privileged structure in drug discovery, known to interact with serotonin receptors, kinases, and cytochrome P450 enzymes. The propanamine side chain may facilitate interactions with G-protein-coupled receptors (GPCRs), analogous to tryptamine derivatives.

Neurological Applications

Indoleamines like serotonin and melatonin share structural homology with this compound. Computational docking studies predict affinity for 5-HT1A_{1A} receptors (Ki ≈ 50–100 nM), implicating potential antidepressant or anxiolytic effects.

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